3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected 3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected
Brand Name: Vulcanchem
CAS No.:
VCID: VC13556419
InChI: InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16)
SMILES: CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F
Molecular Formula: C11H12BrClFNO2
Molecular Weight: 324.57 g/mol

3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected

CAS No.:

Cat. No.: VC13556419

Molecular Formula: C11H12BrClFNO2

Molecular Weight: 324.57 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected -

Specification

Molecular Formula C11H12BrClFNO2
Molecular Weight 324.57 g/mol
IUPAC Name tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate
Standard InChI InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16)
Standard InChI Key WRNUFFXIORGKKL-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F
Canonical SMILES CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Description

3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, has the molecular formula C₁₁H₁₂BrClFNO₂ and a molecular weight of 324.57 g/mol . The IUPAC name, tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate, reflects the substitution pattern on the benzene ring: bromine at position 3, chlorine at position 2, and fluorine at position 6. The BOC group (tert-butoxycarbonyl) is attached to the amine nitrogen, rendering it inert during subsequent reactions (Figure 1) .

Structural Highlights:

  • Aromatic Ring: The benzene core bears three electronegative halogen atoms, creating an electron-deficient system prone to nucleophilic aromatic substitution.

  • BOC Protecting Group: The tert-butyl carbonate moiety stabilizes the amine against oxidation and unwanted side reactions, a common strategy in multistep syntheses .

Table 1: Key Identifiers and Properties

PropertyValueSource
CAS Number1820673-55-9
IUPAC Nametert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate
Molecular FormulaC₁₁H₁₂BrClFNO₂
Molecular Weight324.57 g/mol
SMILESCC(C)(C)OC(=O)Nc1c(F)ccc(Br)c1Cl
InChI KeyWRNUFFXIORGKKL-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized through a two-step process:

  • Halogenation of Aniline Derivatives: The unprotected precursor, 3-bromo-2-chloro-6-fluoroaniline, is prepared via sequential halogenation. For example, chlorination and bromination of 2-fluoroaniline under acidic conditions yield the trihalogenated intermediate.

  • BOC Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C .

Critical Reaction Parameters:

  • Temperature Control: Halogenation reactions require precise heating (35–60°C) to avoid overhalogenation.

  • Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency during BOC protection .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
HalogenationH₂SO₄, HBr, H₂O₂, 35–45°C60–70%
BOC ProtectionBoc₂O, DMAP, CH₂Cl₂, 0°C → RT85–90%

Physicochemical Properties

Stability and Solubility

The BOC group enhances the compound’s stability, allowing storage at –20°C for extended periods. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C–O–C stretch) .

  • NMR Spectroscopy:

    • ¹H NMR (CDCl₃): δ 1.53 (s, 9H, tert-butyl), 6.80–7.20 (m, 2H, aromatic) .

    • ¹³C NMR: δ 28.2 (tert-butyl), 83.1 (C-O), 153.4 (C=O) .

Applications in Pharmaceutical Research

Role as a Synthetic Intermediate

The compound’s primary application lies in its use as a building block for bioactive molecules. For example:

  • Kinase Inhibitors: The halogenated aromatic ring is a common pharmacophore in tyrosine kinase inhibitors, where the BOC group is later deprotected to reveal a reactive amine for further functionalization .

  • Anticancer Agents: Derivatives of this compound have been investigated in the synthesis of apoptosis-inducing agents targeting Bcl-2 family proteins .

Case Study: Synthesis of PROTACs

In proteolysis-targeting chimeras (PROTACs), the BOC-protected amine serves as a linker site. Deprotection enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .

AspectRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
Storage–20°C, desiccated, under argon
DisposalIncineration at >1000°C

Future Perspectives

Advances in catalytic halogenation and green chemistry may streamline the synthesis of this compound. Additionally, its utility in targeted protein degradation and antibody-drug conjugates (ADCs) positions it as a valuable asset in next-generation therapeutics.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator